

# Physical and chemical properties of 2-Bromo-4-methylhexane

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## Compound of Interest

Compound Name: 2-Bromo-4-methylhexane

Cat. No.: B13611866

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An In-depth Technical Guide to the Physical and Chemical Properties of **2-Bromo-4-methylhexane**

This guide provides a comprehensive overview of the core physical and chemical properties of **2-Bromo-4-methylhexane**, tailored for researchers, scientists, and professionals in drug development. It covers key data, reaction mechanisms, and synthetic pathways.

## Core Properties and Identifiers

**2-Bromo-4-methylhexane** is a secondary alkyl halide.<sup>[1]</sup> Its structure consists of a hexane backbone with a bromine atom at the second carbon and a methyl group at the fourth carbon. <sup>[1]</sup> This substitution pattern significantly influences its chemical reactivity.

## Quantitative Data Summary

The following table summarizes the key physical and chemical properties of **2-Bromo-4-methylhexane**.

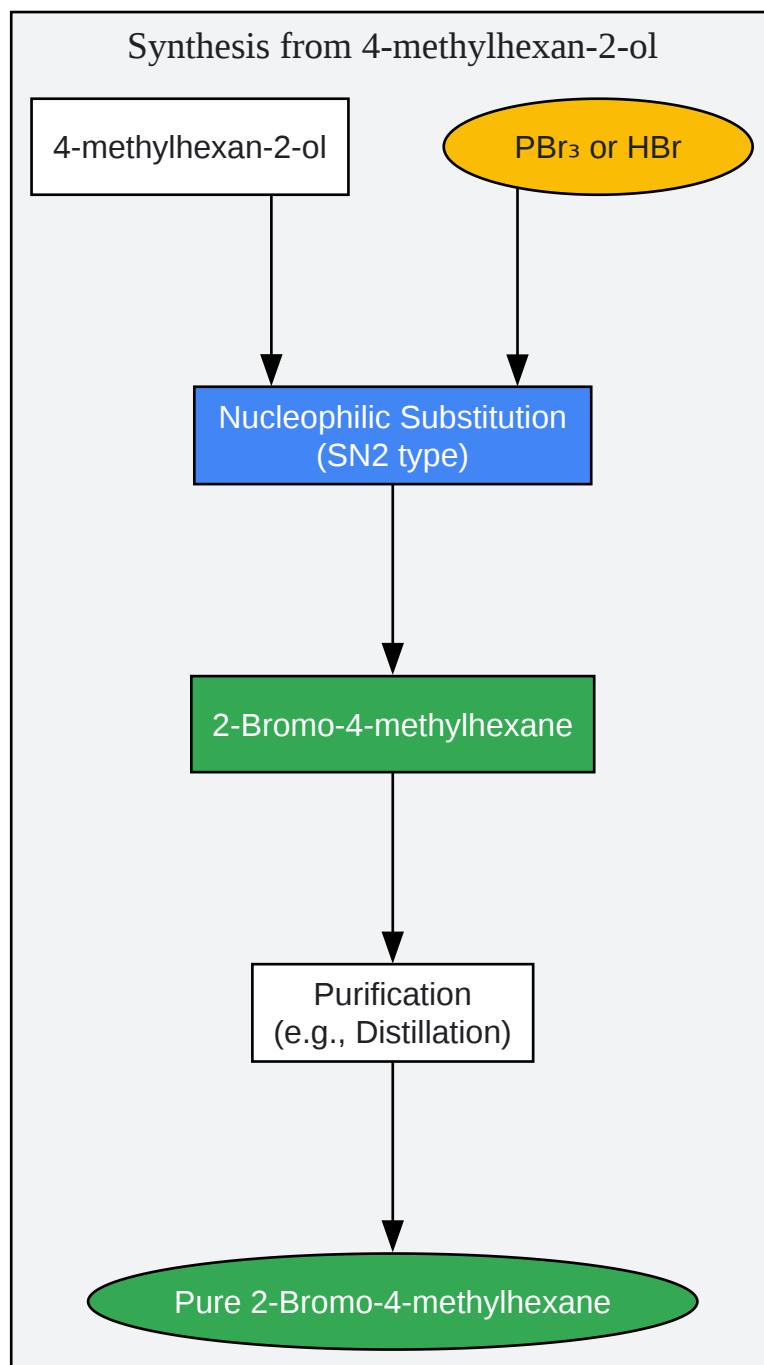
Property	Value	Source
IUPAC Name	2-bromo-4-methylhexane	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	61653-12-1	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>7</sub> H <sub>15</sub> Br	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	179.10 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Canonical SMILES	CCC(C)CC(C)Br	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
InChI Key	NRWCWVSNXYGJCU- UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
XLogP3	3.6	<a href="#">[1]</a> <a href="#">[2]</a>
LogP	3.206	<a href="#">[5]</a>
Rotatable Bond Count	3	<a href="#">[3]</a> <a href="#">[5]</a>
Heavy Atom Count	8	<a href="#">[3]</a>
Boiling Point	Not explicitly reported in literature.	<a href="#">[4]</a>
Density	Not explicitly reported in literature.	<a href="#">[4]</a>

## Chemical Synthesis

Several synthetic routes are available for the preparation of **2-Bromo-4-methylhexane**. The choice of method depends on factors such as starting material availability, desired yield, and scalability.

### Synthesis from 4-methylhexan-2-ol

A common laboratory-scale synthesis involves the nucleophilic substitution of the hydroxyl group in 4-methylhexan-2-ol.[\[1\]](#) This can be achieved using reagents like phosphorus tribromide (PBr<sub>3</sub>) or hydrobromic acid (HBr).[\[1\]](#)



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Caption: Synthetic workflow for **2-Bromo-4-methylhexane**.

## Radical Bromination of 4-methylhexane

For industrial-scale production, the free-radical bromination of 4-methylhexane using bromine ( $\text{Br}_2$ ) under UV light or heat is a viable method.<sup>[4]</sup> This reaction proceeds via a free-radical mechanism, where a hydrogen atom is abstracted from the second carbon, followed by the introduction of a bromine atom.<sup>[4]</sup>

## Chemical Reactivity and Reaction Mechanisms

As a secondary alkyl halide, **2-Bromo-4-methylhexane** exhibits reactivity characteristic of this class, primarily undergoing nucleophilic substitution and elimination reactions.<sup>[1]</sup> The specific pathway is highly dependent on the reaction conditions.

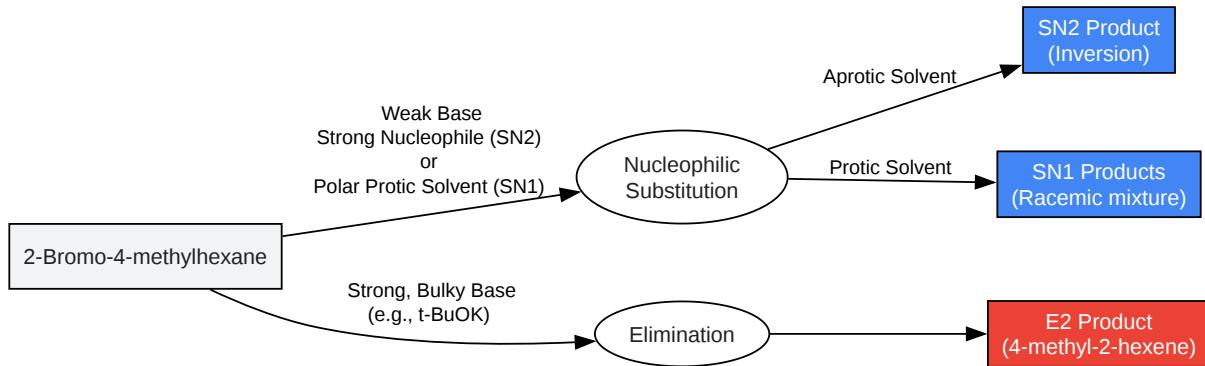
### Nucleophilic Substitution Reactions ( $\text{S}_{\text{n}}1$ and $\text{S}_{\text{n}}2$ )

**2-Bromo-4-methylhexane** can react via both  $\text{S}_{\text{n}}1$  and  $\text{S}_{\text{n}}2$  mechanisms.<sup>[1]</sup>

- $\text{S}_{\text{n}}2$  Mechanism: This pathway is favored by strong nucleophiles in polar aprotic solvents (e.g., DMSO).<sup>[4]</sup> The reaction involves a single, concerted step where the nucleophile attacks the carbon-bearing bromine from the backside, leading to an inversion of stereochemistry.<sup>[1]</sup> However, steric hindrance from the methyl group at the fourth carbon can slightly impede the  $\text{S}_{\text{n}}2$  mechanism.<sup>[4]</sup>
- $\text{S}_{\text{n}}1$  Mechanism: This pathway is favored in polar protic solvents (like water or ethanol) which can stabilize the intermediate carbocation.<sup>[1][4]</sup> The secondary carbocation formed is stabilized by hyperconjugation.<sup>[1]</sup>

### Elimination Reactions (E2)

In the presence of a strong, non-nucleophilic base such as potassium tert-butoxide, **2-Bromo-4-methylhexane** undergoes dehydrohalogenation via an E2 mechanism to form an alkene.<sup>[4]</sup> The major product is typically the more substituted alkene, 4-methyl-2-hexene, in accordance with Zaitsev's rule.<sup>[4]</sup>

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Caption: Competing reaction pathways for **2-Bromo-4-methylhexane**.

## Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of **2-Bromo-4-methylhexane** are not extensively published. However, based on general organic chemistry principles, the following outlines provide a methodological framework.

### General Protocol for S<sub>n</sub>2 Reaction (e.g., with Sodium Azide)

- Dissolution: Dissolve **2-Bromo-4-methylhexane** in a polar aprotic solvent such as acetone or DMSO in a round-bottom flask.
- Reagent Addition: Add a stoichiometric equivalent of sodium azide (NaN<sub>3</sub>).
- Reaction: Heat the mixture under reflux for several hours. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up: After completion, cool the mixture, pour it into water, and extract the product with a suitable organic solvent (e.g., diethyl ether).

- Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure. Purify the resulting crude product by distillation or column chromatography.

## General Protocol for E2 Elimination

- Reagent Preparation: Prepare a solution of a strong, non-nucleophilic base, such as potassium tert-butoxide, in its corresponding alcohol (tert-butanol).
- Reactant Addition: Add **2-Bromo-4-methylhexane** dropwise to the basic solution at a controlled temperature (often room temperature or slightly elevated).
- Reaction: Stir the mixture for a specified period until the starting material is consumed, as indicated by TLC or GC analysis.
- Work-up: Quench the reaction by adding water. Separate the organic layer.
- Purification: Wash the organic layer with water and brine, dry it over an anhydrous salt, and remove the solvent. The resulting alkene product, 4-methyl-2-hexene, can be purified by fractional distillation.

## Applications in Research and Development

**2-Bromo-4-methylhexane** serves as a valuable intermediate in organic synthesis.<sup>[1][4]</sup> Its applications include:

- Pharmaceutical Synthesis: Similar alkyl halides are used in the development and synthesis of new drug candidates due to their potential biological activities.<sup>[1][4]</sup> They can be used in alkylation reactions to build more complex molecular scaffolds for analgesics and anticonvulsants.<sup>[4]</sup>
- Agrochemicals: It can serve as a precursor for herbicides and pesticides.<sup>[4]</sup>
- Mechanistic Studies: It is a useful substrate for studying the kinetics and mechanisms of nucleophilic substitution and elimination reactions involving haloalkanes.<sup>[1]</sup>

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## References

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